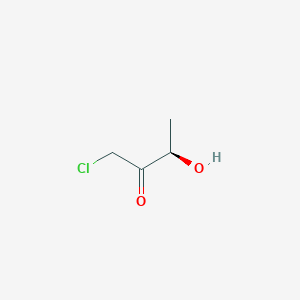
2-Butanone, 1-chloro-3-hydroxy-, (3R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanone, 1-chloro-3-hydroxy-, (3R)- is a chiral compound with the molecular formula C4H7ClO2. It is a derivative of butanone, featuring a chlorine atom and a hydroxyl group attached to the carbon chain. The (3R)- designation indicates the specific stereochemistry of the molecule, which is important for its reactivity and interactions in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 1-chloro-3-hydroxy-, (3R)- can be achieved through several methods. One common approach involves the asymmetric reduction of 2-chloro-3-butanone using chiral catalysts or biocatalysts such as alcohol dehydrogenases. These enzymes catalyze the reduction of the carbonyl group to a hydroxyl group with high enantioselectivity under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of robust enzymes with high catalytic efficiency. The development of novel non-aqueous media can improve the solubility of substrates, enhancing the overall yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 1-chloro-3-hydroxy-, (3R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Butanone, 1-chloro-3-hydroxy-, (3R)- can be oxidized to form 2-chloro-3-butanone.
Reduction: Reduction of the carbonyl group results in the formation of 2-Butanone, 1-chloro-3-hydroxy-, (3R)-.
Substitution: Substitution of the chlorine atom can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butanone, 1-chloro-3-hydroxy-, (3R)- has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with enzymes and other biological molecules.
Mechanism of Action
The mechanism of action of 2-Butanone, 1-chloro-3-hydroxy-, (3R)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, while the chlorine atom can participate in halogen bonding. These interactions influence the compound’s reactivity and its ability to act as a chiral catalyst or intermediate in various reactions .
Comparison with Similar Compounds
Similar Compounds
2-Butanone, 3-chloro-: Similar in structure but lacks the hydroxyl group.
2-Butanone, 1-hydroxy-: Similar but lacks the chlorine atom.
3-Hydroxy-2-pentanone: Similar but has an additional carbon in the chain.
Uniqueness
2-Butanone, 1-chloro-3-hydroxy-, (3R)- is unique due to its specific stereochemistry and the presence of both a chlorine atom and a hydroxyl group. This combination of functional groups and stereochemistry makes it a valuable compound in asymmetric synthesis and other applications .
Properties
CAS No. |
658076-40-5 |
|---|---|
Molecular Formula |
C4H7ClO2 |
Molecular Weight |
122.55 g/mol |
IUPAC Name |
(3R)-1-chloro-3-hydroxybutan-2-one |
InChI |
InChI=1S/C4H7ClO2/c1-3(6)4(7)2-5/h3,6H,2H2,1H3/t3-/m1/s1 |
InChI Key |
DKBHILOBKFFVCR-GSVOUGTGSA-N |
Isomeric SMILES |
C[C@H](C(=O)CCl)O |
Canonical SMILES |
CC(C(=O)CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Propanone, 1-[(2S,4R,5R)-5-methyl-2-(2-propenyl)-1,3-dioxan-4-yl]-](/img/structure/B15159218.png)
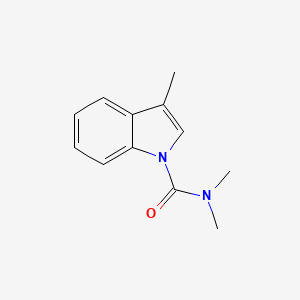
![5-Bromo-3-methyl-2-nitro-3H-imidazo[4,5-F]quinoline](/img/structure/B15159233.png)


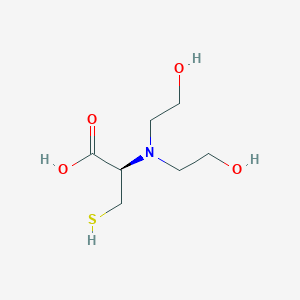
![4-[(3,3-Diethoxypropyl)amino]-4-oxobutanoic acid](/img/structure/B15159282.png)
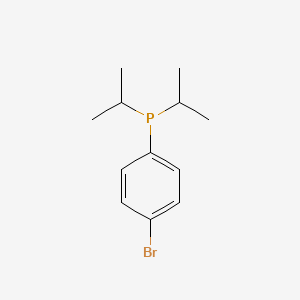
![N,N,N-Trimethyl-2-[(pent-4-enoyl)oxy]ethan-1-aminium](/img/structure/B15159288.png)
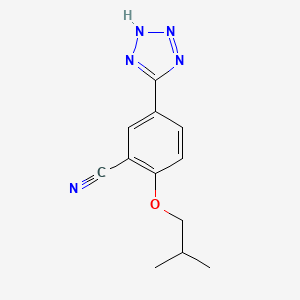

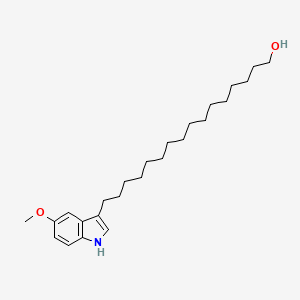
![tert-Butyl{[(2R)-2-methoxypentyl]oxy}dimethylsilane](/img/structure/B15159306.png)
